

# Spectroscopic data of (S)-(+)-alpha-Methoxyphenylacetic acid (NMR, IR, MS)

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## Compound of Interest

Compound Name: (S)-(+)-alpha-Methoxyphenylacetic acid

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An In-depth Technical Guide to the Spectroscopic Analysis of (S)-(+)- $\alpha$ -Methoxyphenylacetic Acid

## Introduction: The Analytical Imperative for Chiral Purity

(S)-(+)- $\alpha$ -Methoxyphenylacetic acid (MPA), a derivative of mandelic acid, is a crucial chiral building block in asymmetric synthesis and serves as a common chiral resolving agent. Its enantiomeric purity is paramount, as the biological activity and pharmacokinetic profiles of chiral molecules are often enantiomer-dependent.<sup>[1]</sup> Therefore, robust analytical characterization is not merely a procedural step but a foundational requirement for its application in pharmaceutical and chemical research.

This guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS)—used to elucidate and confirm the structure and identity of (S)-(+)-MPA. As a senior application scientist, the focus here extends beyond the raw data, delving into the rationale behind experimental choices and the principles of spectral interpretation that ensure data integrity and trustworthiness.

Molecular Structure of (S)-(+)- $\alpha$ -Methoxyphenylacetic Acid:

- Chemical Formula:  $C_9H_{10}O_3$ [\[2\]](#)
- Molecular Weight: 166.17 g/mol
- Appearance: White to slightly pale yellow crystalline powder[\[3\]](#)
- Melting Point: 64-66 °C

## Nuclear Magnetic Resonance (NMR) Spectroscopy: Probing the Molecular Skeleton

NMR spectroscopy is the most powerful tool for determining the precise structure of an organic molecule in solution. For (S)-(+)-MPA, both  $^1H$  and  $^{13}C$  NMR are employed to confirm the connectivity of atoms and the chemical environment of each nucleus. The chirality of the molecule is a key consideration in NMR analysis.[\[4\]](#)

### Experimental Protocol: $^1H$ and $^{13}C$ NMR Acquisition

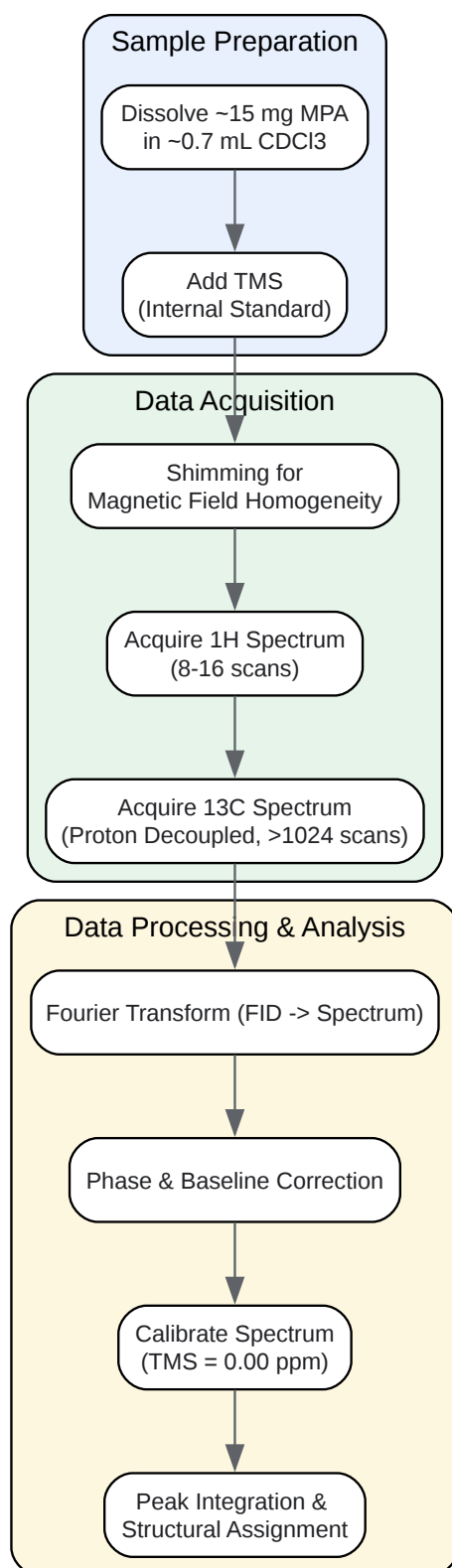
A self-validating NMR protocol ensures reproducibility and accuracy. The choice of solvent and internal standard is critical for reliable chemical shift referencing.

#### Methodology:

- **Sample Preparation:** Accurately weigh approximately 10-20 mg of (S)-(+)- $\alpha$ -Methoxyphenylacetic acid and dissolve it in ~0.7 mL of a deuterated solvent, such as Chloroform-d ( $CDCl_3$ ) or Dimethyl Sulfoxide-d<sub>6</sub> ( $DMSO-d_6$ ), within a 5 mm NMR tube.  $CDCl_3$  is a common choice for its ability to dissolve a wide range of organic compounds.
- **Internal Standard:** Add a small amount of Tetramethylsilane (TMS) to the solution. TMS is chemically inert and its protons produce a sharp singlet at 0.00 ppm, serving as the universal reference standard for  $^1H$  and  $^{13}C$  NMR.
- **Instrumentation & Setup:** Place the NMR tube into the spectrometer's probe. Ensure the sample is properly shimmed to achieve a homogeneous magnetic field, which is crucial for high-resolution spectra.

- **$^1\text{H}$  NMR Acquisition:** Acquire the proton NMR spectrum using a standard single-pulse experiment. Typical parameters on a 400 or 500 MHz spectrometer include a 30-45° pulse angle, an acquisition time of 2-4 seconds, and a relaxation delay of 1-5 seconds. A sufficient number of scans (typically 8 to 16) are averaged to achieve an adequate signal-to-noise ratio.
- **$^{13}\text{C}$  NMR Acquisition:** Acquire the carbon NMR spectrum using a proton-decoupled pulse sequence (e.g., zgpg30). This technique removes C-H coupling, simplifying the spectrum so that each unique carbon atom appears as a single line. Due to the low natural abundance of  $^{13}\text{C}$ , a larger number of scans (e.g., 1024 or more) and a longer relaxation delay are often required.
- **Data Processing:** Process the raw data (Free Induction Decay - FID) by applying a Fourier transform. The resulting spectra should be phase-corrected and baseline-corrected. Calibrate the chemical shift axis by setting the TMS peak to 0.00 ppm.

## Workflow for NMR Analysis



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Caption: Workflow for acquiring and processing NMR spectra.

## NMR Data Summary & Interpretation

The following tables summarize the expected chemical shifts for (S)-(+)-MPA.<sup>[5][6]</sup>

Table 1: <sup>1</sup>H NMR Data (CDCl<sub>3</sub>)

Chemical Shift (δ, ppm)	Multiplicity	Integration	Assignment
~10.5 - 11.5	Broad Singlet	1H	Carboxylic Acid (-COOH)
~7.30 - 7.50	Multiplet	5H	Aromatic Protons (C <sub>6</sub> H <sub>5</sub> -)
~4.80	Singlet	1H	Methine Proton (-CH(OCH <sub>3</sub> )-)

| ~3.40 | Singlet | 3H | Methoxy Protons (-OCH<sub>3</sub>) |

### <sup>1</sup>H NMR Interpretation:

- Carboxylic Acid Proton (~10.5-11.5 ppm): The proton of the carboxylic acid is highly deshielded and appears as a broad singlet far downfield.<sup>[7]</sup> Its broadness is a result of hydrogen bonding and chemical exchange with trace amounts of water in the solvent.
- Aromatic Protons (~7.30-7.50 ppm): The five protons on the phenyl ring typically appear as a complex multiplet in this region, characteristic of a monosubstituted benzene ring.
- Methine Proton (~4.80 ppm): The single proton attached to the chiral carbon (the α-carbon) appears as a sharp singlet. Its proximity to two electronegative oxygen atoms and the phenyl ring shifts it significantly downfield.
- Methoxy Protons (~3.40 ppm): The three equivalent protons of the methoxy group give rise to a sharp singlet, as expected.

Table 2: <sup>13</sup>C NMR Data (CDCl<sub>3</sub>)

Chemical Shift ( $\delta$ , ppm)	Assignment
<b>~174-176</b>	<b>Carbonyl Carbon (-COOH)</b>
~135-137	Aromatic C (Quaternary, C1)
~128-130	Aromatic C (ortho, meta)
~126-128	Aromatic C (para)
~82-84	Methine Carbon (-CH(OCH <sub>3</sub> )-)

| ~57-59 | Methoxy Carbon (-OCH<sub>3</sub>) |

<sup>13</sup>C NMR Interpretation:

- Carbonyl Carbon (~174-176 ppm): The carbonyl carbon of the carboxylic acid is the most deshielded carbon in the molecule, appearing at the lowest field.<sup>[7]</sup>
- Aromatic Carbons (~126-137 ppm): The six carbons of the phenyl ring appear in their characteristic region. The quaternary carbon (attached to the chiral center) is typically the weakest signal and is found around 135-137 ppm. The other aromatic carbons appear as strong signals between 126-130 ppm.
- Methine Carbon (~82-84 ppm): The chiral carbon, bonded to two oxygen atoms, is significantly deshielded and appears in the aliphatic region.
- Methoxy Carbon (~57-59 ppm): The carbon of the methyl group in the ether linkage appears at a typical value for such functionalities.

## Infrared (IR) Spectroscopy: Identifying Functional Groups

Infrared (IR) spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule. For (S)-(+)-MPA, IR spectroscopy provides definitive evidence for the carboxylic acid and aromatic functionalities.

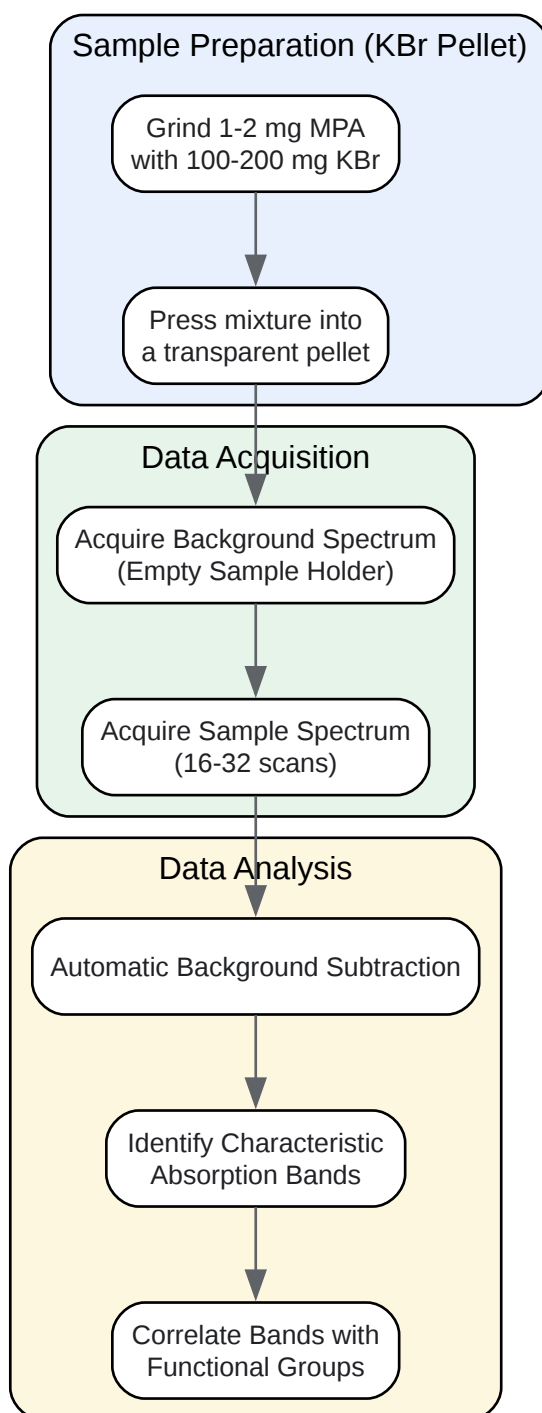
## Experimental Protocol: Fourier-Transform Infrared (FTIR) Spectroscopy

The choice between KBr pellet and Attenuated Total Reflectance (ATR) depends on sample amount and desired preparation speed. The protocol for the KBr pellet method, which yields high-quality spectra for solid samples, is detailed below.<sup>[8]</sup>

### Methodology:

- **Sample and KBr Preparation:** Gently grind 1-2 mg of (S)-(+)-MPA with approximately 100-200 mg of dry, spectroscopy-grade potassium bromide (KBr) using an agate mortar and pestle. KBr is transparent to IR radiation in the typical analysis range. The grinding must be thorough to ensure a fine, homogeneous mixture, which minimizes light scattering.
- **Pellet Formation:** Transfer the powder mixture to a pellet press die. Apply pressure (typically 7-10 tons) for several minutes using a hydraulic press to form a thin, transparent, or translucent pellet.
- **Background Spectrum:** Place the empty sample holder in the FTIR spectrometer and run a background scan. This captures the spectral signature of the atmospheric components (e.g., CO<sub>2</sub>, H<sub>2</sub>O) and the instrument itself, which will be subtracted from the sample spectrum.
- **Sample Spectrum Acquisition:** Mount the KBr pellet in the sample holder and place it in the spectrometer. Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio over the standard range of 4000-400 cm<sup>-1</sup>.
- **Data Analysis:** The resulting spectrum (transmittance vs. wavenumber) is analyzed to identify characteristic absorption bands corresponding to the molecule's functional groups.

## Workflow for FTIR Analysis



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Caption: Workflow for FTIR analysis using the KBr pellet method.

## IR Data Summary & Interpretation



The IR spectrum of a carboxylic acid is dominated by features arising from the -COOH group.  
[9][10]

Table 3: Key IR Absorption Bands

Wavenumber (cm <sup>-1</sup> )	Intensity	Vibration Type	Functional Group Assignment
2500-3300	Strong, Very Broad	O-H Stretch	Carboxylic Acid (-COOH)
~3030	Medium, Sharp	C-H Stretch	Aromatic (sp <sup>2</sup> C-H)
~2950	Medium, Sharp	C-H Stretch	Aliphatic (sp <sup>3</sup> C-H)
1690-1760	Strong, Sharp	C=O Stretch	Carbonyl of Carboxylic Acid
1450-1600	Medium-Strong	C=C Stretch	Aromatic Ring
1210-1320	Strong	C-O Stretch	Carboxylic Acid / Ether

| ~1100 | Strong | C-O Stretch | Ether |

#### IR Interpretation:

- O-H Stretch (2500-3300 cm<sup>-1</sup>): This is the most diagnostic peak for a carboxylic acid. Its extreme broadness is due to strong intermolecular hydrogen bonding, which creates dimers in the solid state.[7][11] This broad envelope often overlaps the sharper C-H stretching peaks.
- C=O Stretch (1690-1760 cm<sup>-1</sup>): A very strong and sharp absorption band confirms the presence of the carbonyl group. Its position is characteristic of a carboxylic acid carbonyl.[9]
- C-H Stretches (~2950-3030 cm<sup>-1</sup>): Sharp peaks just above 3000 cm<sup>-1</sup> are characteristic of aromatic C-H bonds, while those just below 3000 cm<sup>-1</sup> correspond to the aliphatic C-H bonds of the methoxy and methine groups. These are often seen superimposed on the broad O-H band.[12]

- C-O Stretches ( $1100\text{-}1320\text{ cm}^{-1}$ ): Carboxylic acids and ethers both have strong C-O stretching bands in this region. The spectrum of MPA will show strong absorptions here corresponding to both the C-O single bond of the acid and the C-O-C linkage of the ether. [\[11\]](#)
- Aromatic C=C Stretches ( $1450\text{-}1600\text{ cm}^{-1}$ ): Multiple bands of medium intensity in this region are indicative of the carbon-carbon double bonds within the phenyl ring.

## Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation patterns. Electron Ionization (EI) is a common technique for volatile, thermally stable small molecules like MPA.

### Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

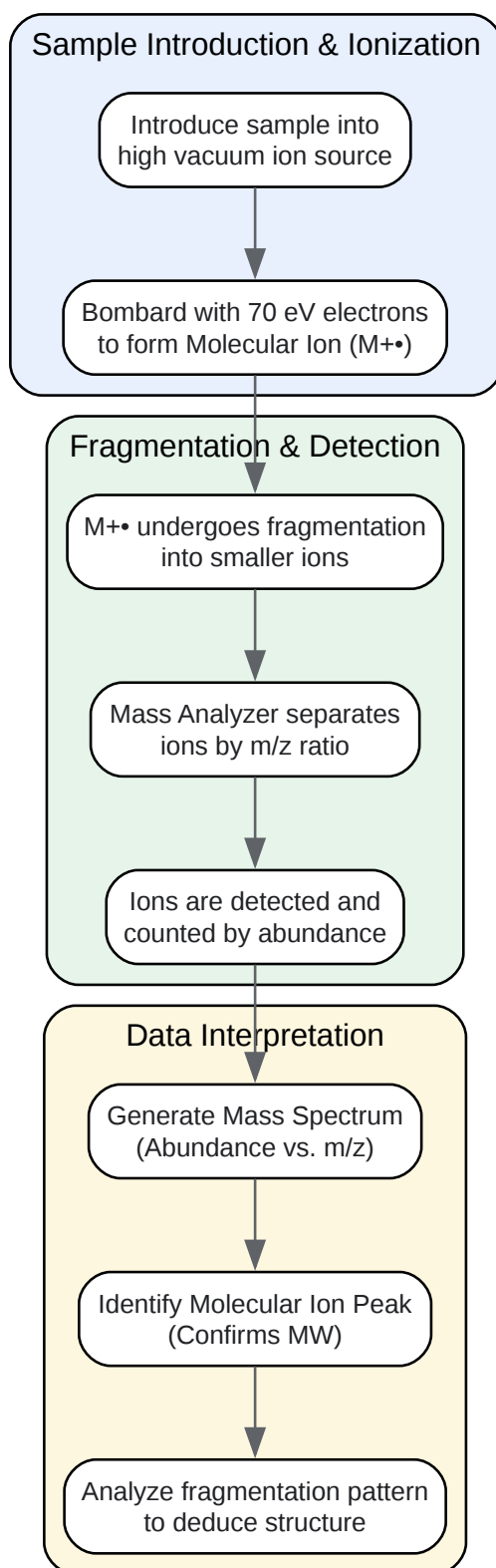
This protocol outlines a standard approach for analyzing a solid sample via a direct insertion probe or after separation by Gas Chromatography (GC).

Methodology:

- Sample Introduction: Introduce a small amount of the sample into the ion source. This can be done by dissolving the sample in a volatile solvent (e.g., methanol or dichloromethane) and injecting it into a GC-MS system, or by placing the solid on a direct insertion probe.
- Ionization: In the ion source, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, creating a positively charged radical cation known as the molecular ion ( $M^{+\bullet}$ ).
- Fragmentation: The high energy of the ionization process causes the molecular ion to be in a high-energy state, leading it to fragment into smaller, more stable ions and neutral radicals. This fragmentation occurs in predictable ways based on the molecule's structure.

- **Mass Analysis:** The resulting positive ions (the molecular ion and fragment ions) are accelerated into a mass analyzer (e.g., a quadrupole). The analyzer separates the ions based on their mass-to-charge ratio ( $m/z$ ).
- **Detection:** An electron multiplier detector records the abundance of ions at each  $m/z$  value.
- **Data Analysis:** The output is a mass spectrum, which is a plot of relative ion abundance versus  $m/z$ . The peak with the highest  $m/z$  value typically corresponds to the molecular ion, confirming the molecular weight.

## Workflow for Mass Spectrometry Analysis



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Caption: Workflow for EI-Mass Spectrometry analysis.

## MS Data Summary & Interpretation

The fragmentation of  $\alpha$ -methoxyphenylacetic acid is driven by the stability of the resulting ions.

Table 4: Predicted Key Ions in the EI Mass Spectrum

m/z Value	Proposed Fragment	Formula	Notes
166	$[M]^+\bullet$	$[C_9H_{10}O_3]^+\bullet$	Molecular Ion
121	$[M - COOH]^+$	$[C_8H_9O]^+$	Loss of the carboxyl radical, a common $\alpha$ -cleavage
91	$[C_7H_7]^+$	$[C_7H_7]^+$	Tropylium ion, characteristic of benzyl compounds

| 77 |  $[C_6H_5]^+$  |  $[C_6H_5]^+$  | Phenyl cation |

### MS Interpretation:

- Molecular Ion (m/z 166):** The presence of a peak at m/z 166 confirms the molecular weight of the compound (166.17 g/mol ).<sup>[8]</sup> The intensity of this peak can vary depending on its stability.
- Base Peak (m/z 121):** The most common and energetically favorable fragmentation pathway for compounds of this type is the cleavage of the bond between the  $\alpha$ -carbon and the carbonyl carbon ( $\alpha$ -cleavage).<sup>[13]</sup> This results in the loss of the carboxyl radical ( $\bullet COOH$ , 45 Da), leading to a highly stable, resonance-stabilized oxonium ion at m/z 121. This is often the most abundant ion (the base peak) in the spectrum.
- Tropylium Ion (m/z 91):** Another common fragmentation pathway for benzyl-type compounds involves cleavage to form the benzyl cation, which rearranges to the very stable tropylium ion at m/z 91.<sup>[14]</sup>

- Phenyl Cation ( $m/z$  77): Loss of the entire side chain can lead to the formation of the phenyl cation at  $m/z$  77.

## Conclusion

The collective data from NMR, IR, and MS provide a comprehensive and self-validating analytical profile of (S)-(+)- $\alpha$ -Methoxyphenylacetic acid.  $^1\text{H}$  and  $^{13}\text{C}$  NMR confirm the carbon-hydrogen framework and the specific chemical environments of the nuclei. IR spectroscopy provides unequivocal evidence for the key carboxylic acid and aromatic functional groups through their characteristic vibrational modes. Finally, mass spectrometry confirms the molecular weight and provides further structural verification through predictable fragmentation patterns. Together, these techniques form the cornerstone of quality control and structural elucidation for this vital chiral reagent, ensuring its identity and suitability for use in research and development.

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